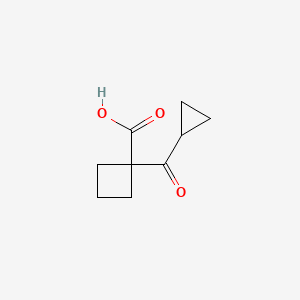
1-(Cyclopropanecarbonyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropanecarbonyl)cyclobutane-1-carboxylic acid is an organic compound characterized by the presence of both a cyclopropane and a cyclobutane ring, each attached to a carboxyl group. This unique structure imparts distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Chemical Reactions Analysis
1-(Cyclopropanecarbonyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, primarily involving its carboxyl groups. These reactions include:
Acid-Base Neutralization: Reacts with bases to form salts and water.
Esterification: In the presence of alcohols and a suitable catalyst, it forms esters.
Amide Formation: Reacts with amines to form amides, which are significant in biochemistry and pharmaceutical synthesis.
The cyclobutane ring can also participate in ring-opening reactions under specific conditions, enabling a broader range of chemical transformations .
Scientific Research Applications
1-(Cyclopropanecarbonyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Cyclopropanecarbonyl)cyclobutane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s carboxyl groups enable it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity . Specific pathways and targets may vary depending on the application and the derivatives used.
Comparison with Similar Compounds
1-(Cyclopropanecarbonyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Amino-1-cyclobutanecarboxylic acid: Similar in structure but contains an amino group instead of a cyclopropane moiety.
1-Aminocyclopropane-1-carboxylic acid: Contains a cyclopropane ring and an amino group, differing in its functional groups and reactivity.
Cyclobutane-1,1-dicarboxylic acid: Contains two carboxyl groups attached to a cyclobutane ring, used in the synthesis of carboplatin.
The uniqueness of this compound lies in its combination of cyclopropane and cyclobutane rings, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
61259-13-0 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-(cyclopropanecarbonyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-7(6-2-3-6)9(8(11)12)4-1-5-9/h6H,1-5H2,(H,11,12) |
InChI Key |
ITUSTTSHPKQYLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)C2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584233.png)
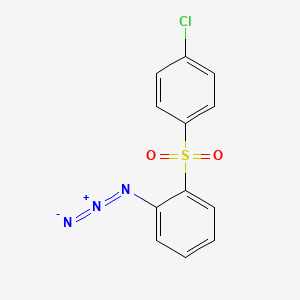
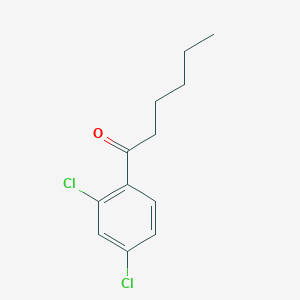
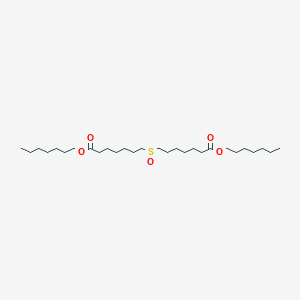
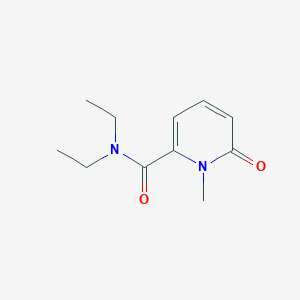
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
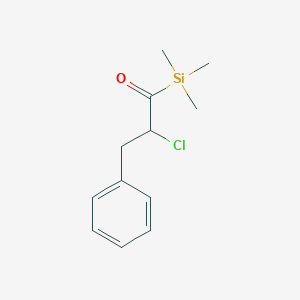
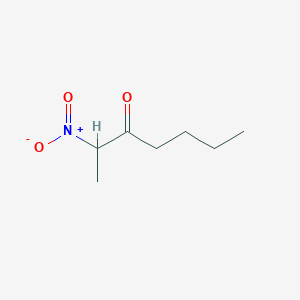
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)

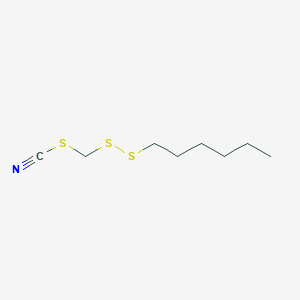
![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)
